molecular formula C11H12N2O2S B1282283 N,N-Dimethylisoquinoline-5-sulfonamide CAS No. 84468-22-4

N,N-Dimethylisoquinoline-5-sulfonamide

Cat. No. B1282283
CAS RN: 84468-22-4
M. Wt: 236.29 g/mol
InChI Key: MRHJXMWWAQWJDD-UHFFFAOYSA-N
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Description

N,N-Dimethylisoquinoline-5-sulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides. It is characterized by the presence of a sulfonamide group attached to an isoquinoline ring structure. The compound is of interest due to its potential biological activities, which may include vasodilatory effects as suggested by related compounds in the same chemical family .

Synthesis Analysis

The synthesis of N,N-dimethylisoquinoline-5-sulfonamide derivatives can be achieved through various methods. One approach involves the one-step synthesis of positional isomers of N,N-dimethylsulfamoylquinoline, which has been characterized by elemental analyses, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data . Another method includes the tandem synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives from sulfonoketenimides and isatoic anhydride in a one-pot reaction, which could potentially be adapted for the synthesis of N,N-dimethylisoquinoline-5-sulfonamide .

Molecular Structure Analysis

The molecular structure of N,N-dimethylisoquinoline-5-sulfonamide and its isomers can be analyzed using various spectroscopic techniques. The 15N NMR spectra and GIAO calculated data provide insights into the electronic environment of the nitrogen atoms in the sulfonamide group. The long-range correlations between the ring protons and the endocyclic nitrogen atoms can be observed in gHMBC experiments, and the spectral positions of the nitrogen atoms from the sulfonamide groups can be determined from the 1D spectra of the 15N-labeled sulfonamide isotopomers .

Chemical Reactions Analysis

The chemical reactivity of N,N-dimethylisoquinoline-5-sulfonamide can be inferred from studies on similar sulfonamide compounds. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) suggests that the sulfonamide group can form favorable interactions with biological targets. The sulfonamide -NH- group is a potential hydrogen bond donor, which can be crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N-dimethylisoquinoline-5-sulfonamide are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. The vasodilatory activity of similar N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives indicates that the sulfonamide group can significantly impact the biological function of these molecules. The potency of these compounds can be affected by the length and bulkiness of alkyl groups attached to the nonaromatic nitrogens . Additionally, the lipophilicity of these compounds can influence their ability to cross biological barriers, as seen in the comparison of sulfonamides and sulfones .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Dixit et al. (2010) explored the synthesis of a compound related to N,N-Dimethylisoquinoline-5-sulfonamide, which showed increased antimicrobial and antifungal activities compared to its parent compounds.

Synthesis of Novel Derivatives

  • Yavari, Nematpour, and Askarian-Amiri (2014) achieved the synthesis of a novel class of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, highlighting the chemical versatility of related compounds (Yavari, Nematpour, & Askarian-Amiri, 2014).

Effects on Cytotoxic T Lymphocyte-Mediated Lysis

  • Research by Juszczak and Russell (1989) investigated the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis, suggesting their potential role in modulating immune responses.

Vasodilatory Activity

  • A study by Morikawa, Sone, & Asano (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which exhibited significant vasodilatory activity.

Synthetic Applications in Drug Analog Development

  • Bunce, Cain, and Cooper (2012) discussed the synthesis of tetrahydroisoquinolines, a key structural element in various therapeutic agents, demonstrating the importance of isoquinoline scaffolds in drug development (Bunce, Cain, & Cooper, 2012).

Inhibitory Effects on Enzymes Related to Alzheimer’s Disease

  • Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing potential as inhibitors of enzymes related to Alzheimer’s disease (Abbasi et al., 2018).

Antiviral Activity

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

As for future directions, while specific information for “N,N-Dimethylisoquinoline-5-sulfonamide” is not available, sulfonamides in general have been used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They also show inhibitory activity against some fungi and protozoa .

properties

IUPAC Name

N,N-dimethylisoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHJXMWWAQWJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521005
Record name N,N-Dimethylisoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylisoquinoline-5-sulfonamide

CAS RN

84468-22-4
Record name N,N-Dimethylisoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylisoquinoline-5-sulfonamide
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